
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of compounds known as enamides, which have been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in the progression of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is its potential as a therapeutic agent in the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are a number of future directions for research on ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide. One area of research is the development of new methods for synthesizing this compound that are more efficient and produce higher yields. Another area of research is the investigation of the potential of this compound as a therapeutic agent in the treatment of other diseases, including infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of (this compound)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide and to identify any potential side effects or toxicity associated with its use.
合成法
The synthesis of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ethyl cyanoacetate and ammonium acetate to form the corresponding cyanoenamine. The cyanoenamine is then reacted with 2-hydroxybenzaldehyde in the presence of acetic acid to form the desired product. The yield of the product is typically around 60%.
科学的研究の応用
((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. It has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-16-7-6-11(9-13(16)18)8-12(10-19)17(22)20-14-4-2-3-5-15(14)21/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNZVPLPSBRZMF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

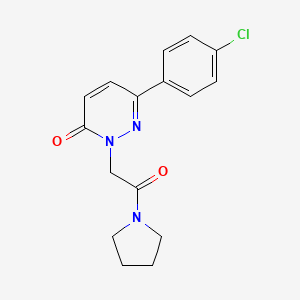
![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)
![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)
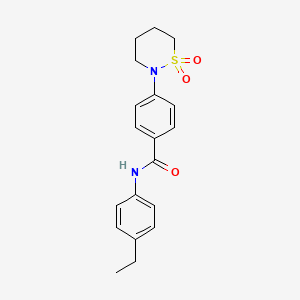
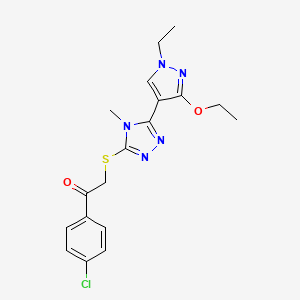
![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)
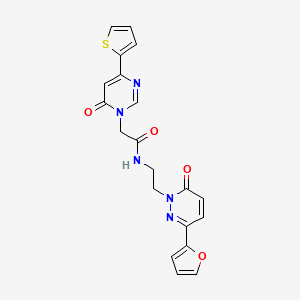
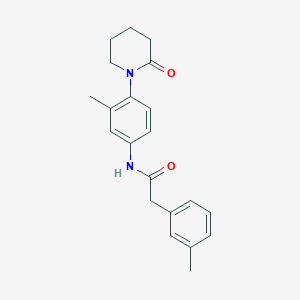
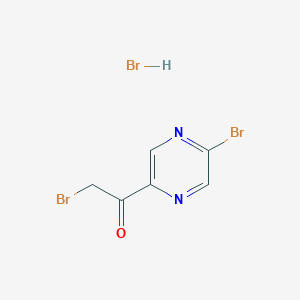
![N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine](/img/structure/B2424707.png)
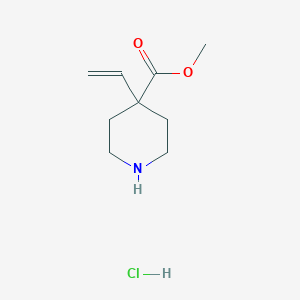
![3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424714.png)
![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)